molecular formula C18H21N3O3 B294048 N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide

Cat. No. B294048
M. Wt: 327.4 g/mol
InChI Key: VRJABHLRSCPIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide, also known as INH1, is a small molecule inhibitor that has been widely studied for its potential use in cancer research. INH1 was first synthesized in 2009 by researchers at the University of Oxford, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide binds to the ATP-binding site of ROCK, preventing its activation and subsequent downstream signaling. This inhibition of ROCK activity has been shown to result in decreased cell migration and proliferation, as well as increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide has been shown to have a variety of biochemical and physiological effects, including inhibition of ROCK activity, decreased cell migration and proliferation, and increased apoptosis in cancer cells. Additionally, N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide has been shown to have anti-inflammatory effects, as well as potential use in the treatment of cardiovascular disease and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide in lab experiments is its specificity for the ROCK signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide, including further studies on its efficacy in cancer treatment, as well as its potential use in the treatment of other diseases such as cardiovascular disease and neurological disorders. Additionally, there may be opportunities to develop more potent and specific inhibitors of the ROCK signaling pathway based on the structure of N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide.

Synthesis Methods

The synthesis of N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide involves several steps, including the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. This is then reacted with 4-isopropoxyaniline to form the intermediate 4-isopropoxybenzoylisocyanate, which is then reacted with 2-aminodiethylamine to form N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide.

Scientific Research Applications

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide has been shown to be a potent inhibitor of the Rho kinase (ROCK) signaling pathway, which is involved in a variety of cellular processes, including cell migration, proliferation, and apoptosis. As such, N-{2-[(4-isopropoxybenzoyl)amino]ethyl}isonicotinamide has been studied for its potential use in cancer research, as well as in other areas such as cardiovascular disease and neurological disorders.

properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-[(4-propan-2-yloxybenzoyl)amino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-13(2)24-16-5-3-14(4-6-16)17(22)20-11-12-21-18(23)15-7-9-19-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

VRJABHLRSCPIPL-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2

Origin of Product

United States

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